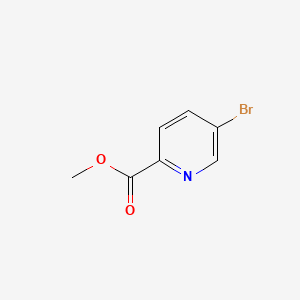

Methyl 5-bromopyridine-2-carboxylate

Descripción general

Descripción

Methyl 5-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-bromopyridine-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl pyridine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as dichloromethane, and a catalyst like azobisisobutyronitrile (AIBN) may be used to initiate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and concentration of reactants. The product is typically purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Methyl 5-bromopyridine-2-carboxylate serves as an intermediate in organic synthesis. It is commonly used to create various derivatives that have applications in drug development and agrochemical formulations.

Key Reactions Involving this compound

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is utilized to design novel compounds targeting specific biological pathways. Its derivatives have shown potential in various therapeutic areas.

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL.

- Anticancer Potential : Research indicates that derivatives exhibit cytotoxic effects against cancer cell lines (breast, lung, liver), suggesting potential for drug development.

Material Science

This compound is also employed in material science for developing advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and performance characteristics.

Applications in Material Science

- Used in formulations that improve the mechanical properties of polymers.

- Contributes to the development of coatings with superior resistance to environmental factors.

Biochemistry

In biochemical research, this compound is utilized in assays to study enzyme activity and interactions. It aids in understanding metabolic processes and enzyme kinetics.

Case Studies

- Enzyme inhibition assays using this compound have provided insights into metabolic pathways relevant to disease states.

Environmental Chemistry

The compound plays a role in developing environmentally friendly pesticides, contributing to sustainable agricultural practices. Its derivatives are being explored for lower toxicity profiles compared to traditional agrochemicals.

Mecanismo De Acción

The mechanism of action of methyl 5-bromopyridine-2-carboxylate depends on its specific applicationThe bromine atom and the carboxylate group play crucial roles in its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-chloropyridine-2-carboxylate

- Methyl 5-fluoropyridine-2-carboxylate

- Methyl 5-iodopyridine-2-carboxylate

Uniqueness

Methyl 5-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 5-bromopyridine-2-carboxylate (CAS Number: 29682-15-3) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 290.9 ± 20.0 °C

- Melting Point : 101-103 °C

- Solubility : Soluble in water

Biological Applications

This compound is utilized in several biological and biochemical applications:

1. Medicinal Chemistry

- This compound serves as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its derivatives have been studied for their potential in drug discovery, especially against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .

2. Enzyme Activity Studies

- Researchers employ this compound in biochemical assays to explore enzyme interactions and activities, contributing to a deeper understanding of metabolic processes .

3. Environmental Chemistry

- The compound is also significant in developing environmentally friendly pesticides, aligning with sustainable agricultural practices .

Case Studies

-

Antimicrobial Activity

- A study focused on synthesizing derivatives of this compound revealed promising antimicrobial properties against resistant bacterial strains. These derivatives were subjected to extensive biophysical characterization to understand their binding interactions with glycosyltransferases, which are crucial for bacterial cell wall synthesis .

- Synthesis of Novel Compounds

Comparative Analysis of Derivatives

Q & A

Q. Basic: What are the established synthetic routes for Methyl 5-bromopyridine-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via two primary routes:

Esterification of 5-bromopyridine-2-carboxylic acid : Reacting the carboxylic acid derivative (5-bromopyridine-2-carboxylic acid) with methanol in the presence of thionyl chloride (SOCl₂) or other acid catalysts. For example, a similar protocol for the ethyl ester involves refluxing the acid in ethanol with SOCl₂, followed by solvent removal and purification via column chromatography (hexane/ethyl acetate) .

Suzuki-Miyaura Cross-Coupling : this compound can act as a coupling partner in cross-coupling reactions. For instance, it reacts with benzeneboronic acid under palladium catalysis to form biphenyl derivatives after hydrolysis .

Q. Basic: What purification techniques are recommended for this compound?

Methodological Answer:

- Column Chromatography : Silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 2:1 to 1:1 ratio) effectively isolates the compound from unreacted starting materials or by-products .

- Recrystallization : Using polar solvents like ethanol or methanol can yield high-purity crystals.

- Distillation : For large-scale syntheses, fractional distillation under reduced pressure may be employed, given the compound’s moderate boiling point.

Q. Basic: How is the structure of this compound characterized?

Methodological Answer:

- NMR Spectroscopy : -NMR peaks include a singlet for the methyl ester (~3.9 ppm) and distinct aromatic signals for the pyridine ring (e.g., 8.8 ppm for H-3 and 8.0 ppm for H-4/H-6) .

- Elemental Analysis : Confirms the molecular formula (CHBrNO) and purity (>98%) .

- Mass Spectrometry : ESI-MS or GC-MS shows a molecular ion peak at m/z 216.03 (M) .

Q. Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at the 5-position serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) or metal insertion. For example:

- In Suzuki reactions, bromine facilitates oxidative addition of Pd(0) to form a Pd(II) intermediate, enabling coupling with boronic acids .

- Competing pathways (e.g., debromination) may occur under high-temperature or strongly basic conditions, requiring optimization of catalyst loading (e.g., 5% Pd/C) and reaction time .

Q. Advanced: How can this compound be utilized in organometallic chemistry?

Methodological Answer:

The carboxylate group acts as a bidentate ligand in coordination complexes. For example:

- Triphenylantimony(V) Complexes : The compound forms [Sb(CH)(CHBrNO)], where the carboxylate oxygen atoms coordinate with antimony in a distorted trigonal-bipyramidal geometry. Such complexes are stabilized by C–H⋯Br hydrogen bonds and intermolecular interactions .

- Catalytic Applications : These complexes may serve as precursors for asymmetric catalysis or materials science applications.

Q. Advanced: What strategies optimize the yield of this compound in esterification?

Methodological Answer:

- Catalyst Selection : Thionyl chloride (SOCl₂) or sulfuric acid enhances esterification efficiency compared to milder agents .

- Solvent Choice : Anhydrous methanol minimizes hydrolysis of the ester product.

- Temperature Control : Reflux conditions (65–70°C) ensure complete reaction without thermal decomposition.

- Excess Reagent Use : A 2:1 molar ratio of methanol to carboxylic acid drives the reaction to completion .

Q. Advanced: How to address contradictions in reported spectroscopic data for derivatives?

Methodological Answer:

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals.

- Tautomerism : Keto-enol tautomerism in derivatives may cause peak splitting.

- Resolution Limits : Low-field NMR (e.g., 300 MHz vs. 500 MHz) affects signal clarity.

Troubleshooting Steps :

Compare data with authentic samples or computational models (e.g., DFT simulations).

Repeat synthesis under strictly anhydrous/inert conditions to exclude side reactions.

Propiedades

IUPAC Name |

methyl 5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEURNBCYNWNADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426844 | |

| Record name | methyl 5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-15-3 | |

| Record name | 2-Pyridinecarboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.